1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine
Overview
Description
1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a 5-bromo-2-methylphenoxy group and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the bromination of 2-methylphenol to obtain 5-bromo-2-methylphenol.
Alkylation: The brominated phenol is then reacted with 1-bromo-3-chloropropane to form 3-(5-bromo-2-methylphenoxy)propane.
Piperazine Substitution: Finally, the 3-(5-bromo-2-methylphenoxy)propane is reacted with 4-methylpiperazine under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3-(4-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine
- 1-(3-(5-Chloro-2-methylphenoxy)propyl)-4-methylpiperazine
- 1-(3-(5-Bromo-2-ethylphenoxy)propyl)-4-methylpiperazine
Uniqueness: 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine is unique due to the specific substitution pattern on the phenoxy group, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
IUPAC Name |
1-[3-(5-bromo-2-methylphenoxy)propyl]-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O/c1-13-4-5-14(16)12-15(13)19-11-3-6-18-9-7-17(2)8-10-18/h4-5,12H,3,6-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREVULVJJRFCLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OCCCN2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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